HSP90alpha Binding Affinity: Measured Kd of 19,000 nM Distinguishes This Compound from High-Affinity Benzamide-Derived HSP90 Ligands
4-(Dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide was experimentally evaluated for binding to recombinant human HSP90alpha via 2D ¹H-¹⁵N HSQC NMR chemical shift perturbation and returned a Kd of 1.90 × 10⁴ nM (19 µM) [1]. This affinity is approximately 200- to 2,000-fold weaker than prototypical benzamide-derived HSP90 inhibitors (e.g., the hydrobenzamide class reported in patent US8653084, with Kd values typically below 100 nM for HSP90alpha [2]). The very weak affinity indicates that the 2-ethylphenyl substitution disrupts the critical binding interactions utilized by high-affinity HSP90 ligands, making this compound functionally distinct from potent benzamide-series HSP90 inhibitors.
| Evidence Dimension | Binding affinity (Kd) for human HSP90alpha |
|---|---|
| Target Compound Data | Kd = 1.90 × 10⁴ nM (19 µM) |
| Comparator Or Baseline | Hydrobenzamide-derived HSP90 inhibitors (Patent US8653084): reported Kd values ≤ 100 nM for HSP90alpha |
| Quantified Difference | ≥190-fold weaker binding affinity |
| Conditions | Recombinant human HSP90alpha, 2D ¹H-¹⁵N HSQC NMR chemical shift perturbation assay; curated by ChEMBL and deposited in BindingDB |
Why This Matters
This quantitative inactivity profile qualifies the compound as a structurally matched negative control for HSP90 inhibitor screening cascades, a role that high-affinity analogs cannot fulfill.
- [1] BindingDB Entry BDBM50354823 (CHEMBL88580). Kd: 1.90E+4 nM. Assay: Binding affinity to human HSP90alpha assessed as 2D ¹H-¹⁵N chemical shift perturbation by NMR spectroscopy. Date in BDB: 3/24/2012. View Source
- [2] US Patent 8,653,084 B2. 'Hydrobenzamide derivatives as inhibitors of Hsp90.' Filed 2007-10-12. Exemplified compounds with Kd values in the nanomolar range for HSP90alpha. View Source
